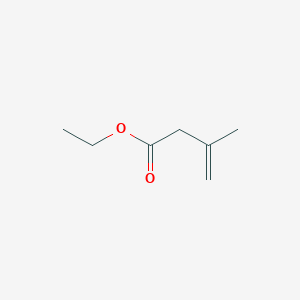
3-Butenoic acid, 3-methyl-, ethyl ester
货号 B157105
分子量: 128.17 g/mol
InChI 键: SQKVCLUVKIDLNQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US06933304B2
Procedure details


An oven dried Fisher-Porter bottle was charged with 3-chloro-2-methyl propene (15.7 g, 173. 4 mmol), potassium carbonate (13.0 g, 93.5 mmol), and ethanol (13.0 mL). The bottle was capped with a pressure head and the system was degassed on the vacuum line. The bottle was opened under an atmosphere of nitrogen and Pd(OAc)2 (0.6 g, 2.67 mmol) was added. The system was capped and evacuated. The system was pressurized with carbon monoxide to 30 psi and the reactants were stirred at 10° C. After 30 minutes, the reaction mixture was stirred at room temperature for 2.5 hours. The system was then opened. The reaction mixture was diluted with ether (100 mL), and filtered. The yellow colored filtrate was concentrated under reduced pressure and the residue was purified by silica gel flash chromatography using 10% EtOAc in hexane to afford ethyl-3-methyl-3-butenoate (9.0 g) as a yellow liquid. 1H-NMR and mass spectral data were consistent with the structure. Step 2



Identifiers


|
REACTION_CXSMILES
|
Cl[CH2:2][C:3]([CH3:5])=[CH2:4].[C:6](=[O:9])([O-])[O-:7].[K+].[K+].[CH2:12](O)[CH3:13]>CC([O-])=O.CC([O-])=O.[Pd+2]>[CH2:12]([O:7][C:6](=[O:9])[CH2:2][C:3]([CH3:5])=[CH2:4])[CH3:13] |f:1.2.3,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.7 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=C)C
|
|
Name
|
|
|
Quantity
|
13 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
13 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reactants were stirred at 10° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An oven dried Fisher-Porter bottle
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The bottle was capped with a pressure head
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the system was degassed on the vacuum line
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The system was capped
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evacuated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred at room temperature for 2.5 hours
|
|
Duration
|
2.5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was diluted with ether (100 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The yellow colored filtrate was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel flash chromatography
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(CC(=C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

